molecular formula C10H15BrClN B6277246 4-(4-bromophenyl)butan-1-amine hydrochloride CAS No. 2763755-42-4

4-(4-bromophenyl)butan-1-amine hydrochloride

Cat. No. B6277246
CAS RN: 2763755-42-4
M. Wt: 264.6
InChI Key:
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Description

4-(4-Bromophenyl)butan-1-amine hydrochloride (4-BPB-HCl) is an organic compound with the molecular formula C10H13BrClN. It is a white powder that is soluble in water and ethanol. 4-BPB-HCl is a derivative of the amine group, which is a functional group consisting of a nitrogen atom bonded to two hydrogen atoms. It is used in a variety of scientific research applications, including as a reagent, a catalyst, and a pharmaceutical intermediate.

Scientific Research Applications

4-(4-bromophenyl)butan-1-amine hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It is also used as a pharmaceutical intermediate to produce new drugs. Additionally, 4-(4-bromophenyl)butan-1-amine hydrochloride has been used in the synthesis of monomers for the production of polymers and in the production of dyes and pigments.

Mechanism of Action

4-(4-bromophenyl)butan-1-amine hydrochloride is a protonated amine, meaning that it has a positively charged nitrogen atom. This positive charge allows 4-(4-bromophenyl)butan-1-amine hydrochloride to interact with negatively charged molecules, such as proteins, to form hydrogen bonds. These hydrogen bonds allow 4-(4-bromophenyl)butan-1-amine hydrochloride to bind to proteins, which can then be used to study the structure and function of proteins.
Biochemical and Physiological Effects
4-(4-bromophenyl)butan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes, including proteases and phosphatases, and to modulate the activity of neurotransmitters in the brain. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-bromophenyl)butan-1-amine hydrochloride is a useful reagent for organic synthesis and has numerous applications in scientific research. It is relatively easy to synthesize and is relatively stable, making it a good choice for lab experiments. However, it is important to note that 4-(4-bromophenyl)butan-1-amine hydrochloride is a highly toxic compound and should be handled with caution.

Future Directions

4-(4-bromophenyl)butan-1-amine hydrochloride has been studied for its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential therapeutic applications of 4-(4-bromophenyl)butan-1-amine hydrochloride in the treatment of neurological disorders, cancer, and other diseases. Additionally, 4-(4-bromophenyl)butan-1-amine hydrochloride could be explored for its potential applications in the development of new polymers and dyes. Finally, further research is needed to explore the potential biochemical and physiological effects of 4-(4-bromophenyl)butan-1-amine hydrochloride.

Synthesis Methods

4-(4-bromophenyl)butan-1-amine hydrochloride is synthesized by reacting 4-bromobenzaldehyde with ammonia and hydrochloric acid. This reaction produces a solution of 4-(4-bromophenyl)butan-1-amine hydrochloride in water, which can then be isolated by crystallization. The purity of the compound can be determined by thin-layer chromatography (TLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-bromophenyl)butan-1-amine hydrochloride involves the reaction of 4-bromobenzaldehyde with 1-butanamine, followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "1-butanamine", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and 1-butanamine (1.2 equiv) in diethyl ether and add a catalytic amount of hydrochloric acid.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Extract the product with diethyl ether and wash the organic layer with water.", "Step 4: Dry the organic layer over sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting crude product in methanol and add sodium triacetoxyborohydride (1.5 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction with water and extract the product with diethyl ether.", "Step 8: Wash the organic layer with water and dry over sodium sulfate.", "Step 9: Concentrate the solution under reduced pressure to yield the target compound as a hydrochloride salt." ] }

CAS RN

2763755-42-4

Product Name

4-(4-bromophenyl)butan-1-amine hydrochloride

Molecular Formula

C10H15BrClN

Molecular Weight

264.6

Purity

95

Origin of Product

United States

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